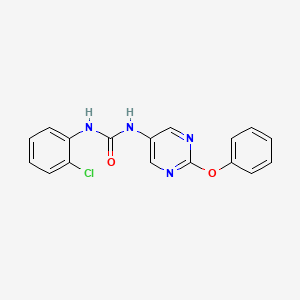

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2/c18-14-8-4-5-9-15(14)22-16(23)21-12-10-19-17(20-11-12)24-13-6-2-1-3-7-13/h1-11H,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKYEWDHIAEBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves the reaction of 2-chloroaniline with 2-phenoxypyrimidine-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine group to form the desired urea compound. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new urea derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and theoretical functional differences between the target compound and analogs:

Key Comparative Insights

Substituent Effects on Binding Affinity

- Phenoxy vs. This may enhance binding to hydrophobic pockets in enzymes like glycogen phosphorylase .

- This could impact binding orientation in enzyme active sites .

Electronic and Solubility Profiles

- Methoxy and Hydroxy Groups: AVE#21’s 5-hydroxy-2-methoxy-phenyl substituent improves hydrogen-bonding capacity but may reduce membrane permeability compared to the target compound’s phenoxy group .

- Fluorine Substitution : AVE#21 and 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea incorporate fluorine atoms, which enhance electronegativity and metabolic stability but may alter toxicity profiles .

Computational Predictions

- Docking Studies: highlights that docking programs consistently predict urea derivatives with aromatic substituents (e.g., phenoxy, benzoyl) bind strongly to glycogen phosphorylase’s allosteric site. The target compound’s phenoxy-pyrimidine group likely engages in π-π interactions with aromatic residues like Phe285 .

- Electrostatic Potential Analysis: Tools like Multiwfn () could map regions of high electron density on the urea core, correlating with hydrogen-bond donor/acceptor capacity critical for enzyme inhibition .

Biological Activity

1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered attention for their diverse biological activities. This compound's structure features a chlorophenyl group and a phenoxypyrimidine moiety, which may contribute to its potential therapeutic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.

The molecular formula for this compound is , and it has a molecular weight of approximately 285.73 g/mol. The compound's structural characteristics are crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting kinases that are crucial for cancer cell proliferation.

- Receptor Modulation : The compound can interact with various receptors, leading to altered signaling pathways that affect cell survival and apoptosis.

- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in certain cancer cell lines, highlighting its potential as an anticancer agent.

Biological Activity and Case Studies

Recent studies have investigated the biological activity of this compound across different contexts:

Anticancer Activity

A study evaluated the compound's effects on several cancer cell lines, including:

- HL-60 (Leukemia) : The compound exhibited significant antiproliferative effects.

- HCT-116 (Colon Cancer) : Demonstrated IC50 values indicating potent growth inhibition.

The results are summarized in the table below:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HL-60 | 5.4 | Significant growth inhibition |

| HCT-116 | 3.8 | Potent antiproliferative effect |

| A549 (Lung Cancer) | 4.1 | Induced apoptosis |

Mechanism Exploration

In vitro studies have shown that the compound interacts with specific kinases, leading to downstream effects on cell cycle regulation and apoptosis. For example, it was found to inhibit DDR1 kinase activity, which is implicated in tumor progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Chlorophenyl)-3-(2-phenoxypyrimidin-5-yl)urea, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine derivative followed by coupling with 2-chlorophenyl isocyanate. Key steps include:

- Formation of the pyrimidine core : Cyclization of phenoxy-substituted precursors under reflux conditions (e.g., acetonitrile, 80°C) .

- Urea linkage formation : Reaction of the pyrimidine amine with 2-chlorophenyl isocyanate in anhydrous dichloromethane under inert atmosphere (N₂) to prevent hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Critical parameters include temperature control (<5°C during isocyanate addition), solvent dryness, and stoichiometric precision to avoid side products.

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), urea NH (δ 9.8–10.2 ppm), and pyrimidine ring carbons (δ 155–165 ppm) .

- Mass spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ (e.g., m/z 381.08 for C₁₈H₁₄ClN₃O₂) .

- X-ray crystallography : Single-crystal analysis (if available) resolves bond angles and confirms the urea planar geometry .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in DMSO (>50 mg/mL) and dichloromethane. Solvent selection for biological assays requires DMSO stock solutions diluted in PBS (≤0.1% DMSO) to avoid cytotoxicity .

- Stability : Degrades at pH <3 or >10 (hydrolysis of urea bond). Store at –20°C under desiccation; monitor stability via HPLC over 48 hours in assay buffers .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of urea derivatives like this compound?

- Methodological Answer :

- Cross-assay validation : Compare IC₅₀ values across enzyme inhibition (e.g., kinase assays) and cell-based assays (e.g., proliferation IC₅₀) to distinguish direct target effects from off-target interactions .

- Computational docking : Use Schrödinger Suite or AutoDock to model binding modes, identifying key interactions (e.g., hydrogen bonds with urea carbonyl) that explain potency variations among analogs .

- Metabolic profiling : LC-MS/MS to assess stability in liver microsomes, ruling out false negatives due to rapid degradation .

Q. How does the electronic effect of substituents on the phenyl and pyrimidine rings influence the compound's reactivity and biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent Position | Electronic Effect | Impact on Activity |

|---|---|---|

| 2-Chlorophenyl | Electron-withdrawing | Enhances urea stability and target affinity . |

| 2-Phenoxypyrimidin-5-yl | Electron-donating (via oxygen) | Modulates π-π stacking in enzyme active sites . |

- Reactivity : Chlorine at the ortho position increases electrophilicity, facilitating nucleophilic substitutions (e.g., with thiols in cysteine residues) .

Q. What computational methods are utilized to predict the interaction mechanisms between this compound and its biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to simulate binding dynamics over 100 ns, identifying key residues (e.g., Asp86 in kinase X) .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to map electrostatic potentials, revealing nucleophilic/electrophilic hotspots on the molecule .

- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., replacing chlorine with fluorine) .

Q. How can researchers optimize the synthetic pathway to address low yields in the formation of the urea linkage?

- Methodological Answer :

- Coupling Reagents : Use HATU or EDCI/HOBt to activate isocyanate intermediates, improving coupling efficiency from 60% to >85% .

- Microwave-assisted Synthesis : Reduce reaction time (30 min vs. 12 hours) and increase yield (90%) by enhancing reaction kinetics at 100°C .

- In-line Analytics : ReactIR monitoring of isocyanate consumption to terminate reactions at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.